molecular formula C24H18BrN3O B2403752 (E)-2-(4-bromophenyl)-N'-(4-methylbenzylidene)quinoline-4-carbohydrazide CAS No. 330672-00-9

(E)-2-(4-bromophenyl)-N'-(4-methylbenzylidene)quinoline-4-carbohydrazide

Cat. No. B2403752
CAS RN: 330672-00-9
M. Wt: 444.332
InChI Key: CRGLUNQCBWUDBW-CVKSISIWSA-N
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Description

(E)-2-(4-bromophenyl)-N'-(4-methylbenzylidene)quinoline-4-carbohydrazide, also known as BMQC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BMQC belongs to the quinoline family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Reactions

(E)-2-(4-bromophenyl)-N'-(4-methylbenzylidene)quinoline-4-carbohydrazide and its derivatives are synthesized through a variety of chemical reactions. For instance, quinoline-2-carbohydrazide can be reacted with aryl or alkyl isothiocyanates to produce quinoline thiosemicarbazides. These can undergo further transformations, such as cyclization to form triazole-thiones or treatment with ethyl bromoacetate to yield thiazolidin-4-oxo-2-ylidene derivatives. This versatility indicates a wide range of potential applications in the field of chemistry and materials science (Keshk et al., 2008).

Photoluminescent Properties

Some derivatives of this compound, specifically those containing a biphenyl group and an α, β-diarylacrylonitrile unit, exhibit photoluminescent properties. These compounds can emit blue to green fluorescence and have good thermal stability, making them potential candidates for applications in organic light-emitting diodes (OLEDs) (Li et al., 2011).

Biological and Therapeutic Applications

Antimicrobial Activity

Quinoline derivatives, including this compound, have been found to exhibit antimicrobial properties. These compounds have been tested against a variety of microorganisms and have shown varying levels of activity. The wide range of derivatives and the ability to modify their structures provide a rich platform for the development of new antimicrobial agents (Özyanik et al., 2012).

Steel Corrosion Inhibition

Some carbohydrazide Schiff bases, related to this compound, have been studied for their potential as corrosion inhibitors for steel in acid mediums. Theoretical studies like Density Functional Theory (DFT) and Monte Carlo simulations have been used to understand their inhibition activity and to find correlations with experimental results. Such studies are crucial for the development of effective corrosion inhibitors in industrial applications (Obot et al., 2016).

properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-(4-methylphenyl)methylideneamino]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O/c1-16-6-8-17(9-7-16)15-26-28-24(29)21-14-23(18-10-12-19(25)13-11-18)27-22-5-3-2-4-20(21)22/h2-15H,1H3,(H,28,29)/b26-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGLUNQCBWUDBW-CVKSISIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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